2-Fluoro-5-iodo-4-methylanisole
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Overview
Description
2-Fluoro-5-iodo-4-methylanisole is an organic compound with the molecular formula C8H8FIO. It is a derivative of anisole, featuring a fluorine atom at the 2-position, an iodine atom at the 5-position, and a methoxy group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Fluoro-5-iodo-4-methylanisole involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodo-4-methylanisole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The fluorine atom can be reduced under specific conditions to form a hydrogenated product.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed
Substitution Reactions: Products may include 2-Fluoro-5-substituted-4-methylanisole derivatives.
Oxidation Reactions: Products may include 2-Fluoro-5-iodo-4-methylbenzaldehyde or 2-Fluoro-5-iodo-4-methylbenzoic acid.
Reduction Reactions: Products may include 2-Hydro-5-iodo-4-methylanisole.
Scientific Research Applications
2-Fluoro-5-iodo-4-methylanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-4-methylanisole involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The methoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylanisole: Lacks the iodine atom at the 5-position.
5-Iodo-4-methylanisole: Lacks the fluorine atom at the 2-position.
2-Fluoro-5-iodoanisole: Lacks the methyl group at the 4-position.
Uniqueness
2-Fluoro-5-iodo-4-methylanisole is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-fluoro-4-iodo-2-methoxy-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIFCVKECUYLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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